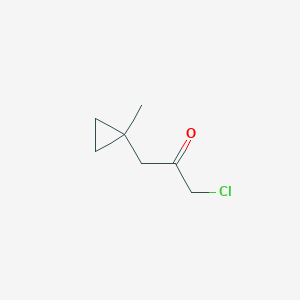

1-Chloro-3-(1-methylcyclopropyl)propan-2-one

Description

1-Chloro-3-(1-methylcyclopropyl)propan-2-one is a chlorinated ketone characterized by a propan-2-one backbone substituted with a chlorine atom at position 1 and a 1-methylcyclopropyl group at position 2. The methylcyclopropyl substituent introduces steric strain due to the cyclopropane ring’s geometry, which may influence both electronic and steric interactions in chemical reactions or biological systems. This compound is likely of interest in synthetic organic chemistry and drug discovery, given the pharmacological relevance of similar chloro-ketones .

Properties

IUPAC Name |

1-chloro-3-(1-methylcyclopropyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-7(2-3-7)4-6(9)5-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMMIEBEQIGYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-3-(1-methylcyclopropyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopropylcarbinol with thionyl chloride (SOCl2) to form the corresponding chloro compound . The reaction conditions typically include the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(1-methylcyclopropyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-3-(1-methylcyclopropyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-methylcyclopropyl)propan-2-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways . The cyclopropyl group may also influence the compound’s binding affinity and selectivity towards certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-chloro-3-(1-methylcyclopropyl)propan-2-one with analogs featuring different substituents:

Key Observations:

- Density and Boiling Points : Aromatic derivatives like the 3-chlorophenyl analog exhibit higher density (1.275 g/cm³) and volatility under reduced pressure compared to aliphatic substituents .

Biological Activity

1-Chloro-3-(1-methylcyclopropyl)propan-2-one, also known by its CAS number 1936339-37-5, is a synthetic organic compound with potential applications in various fields, including medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

1-Chloro-3-(1-methylcyclopropyl)propan-2-one is characterized by the presence of a chloro group and a cyclopropyl moiety, which may influence its biological interactions. The molecular structure can be represented as follows:

Biological Activity Overview

The biological activity of 1-Chloro-3-(1-methylcyclopropyl)propan-2-one has been investigated in several studies, focusing on its potential as an antimicrobial agent and enzyme inhibitor.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with cyclopropyl groups have shown effectiveness against various bacterial strains, including Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-Chloro-3-(1-methylcyclopropyl)propan-2-one | TBD | TBD |

| Similar Cyclopropyl Derivative | 0.05 - 1 | M. avium |

| Another Cyclopropyl Compound | 0.25 | M. xenopi |

The mechanism of action for 1-Chloro-3-(1-methylcyclopropyl)propan-2-one is hypothesized to involve the inhibition of key enzymes in metabolic pathways. The chloro group may facilitate interactions with enzyme active sites, leading to reduced enzymatic activity and subsequent metabolic disruption.

Enzyme Inhibition Studies

Studies focusing on enzyme inhibition have revealed that compounds with similar structures can interact with specific targets:

- MmpL3 Inhibition : This enzyme is crucial for mycobacterial cell wall synthesis. Compounds structurally related to 1-Chloro-3-(1-methylcyclopropyl)propan-2-one have demonstrated competitive inhibition against MmpL3, indicating potential therapeutic applications in treating mycobacterial infections .

Case Studies

Several case studies have highlighted the biological significance of compounds similar to 1-Chloro-3-(1-methylcyclopropyl)propan-2-one:

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of cyclopropyl derivatives against multidrug-resistant strains of Mycobacterium abscessus. Results indicated that modifications at the cyclopropyl position enhanced antimicrobial potency significantly compared to non-substituted analogs .

- Enzyme Interaction Analysis : Research involving structure-activity relationship (SAR) studies showed that the presence of a cyclopropyl group increased binding affinity to target enzymes involved in bacterial metabolism, suggesting a promising avenue for drug development.

Q & A

Q. What role does the methyl group on the cyclopropane ring play in modulating steric hindrance during catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.